Methyl 2-(3-fluoro-6-methylpyridin-2-yl)acetate
Description
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
methyl 2-(3-fluoro-6-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C9H10FNO2/c1-6-3-4-7(10)8(11-6)5-9(12)13-2/h3-4H,5H2,1-2H3 |
InChI Key |
ZDAZIWMDLMEXSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)F)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Methodological Overview
The synthesis of methyl 2-(3-fluoro-6-methylpyridin-2-yl)acetate primarily involves functionalization of pre-existing pyridine scaffolds or coupling reactions between aromatic precursors. Three dominant strategies have been identified: (1) photocatalytic cross-coupling, (2) nucleophilic substitution on halogenated pyridines, and (3) transition-metal-catalyzed condensation. Each method varies in efficiency, scalability, and suitability for industrial applications.
Photocatalytic Cross-Coupling with Iridium Catalysts
Photoredox catalysis has emerged as a powerful tool for constructing carbon–heteroatom bonds under mild conditions. A protocol adapted from the synthesis of N-heterobiaryls involves irradiating a mixture of bromoazaarenes and phenolic derivatives in the presence of iridium-based photocatalysts.
Reaction Conditions and Optimization
The general procedure entails combining 3-fluoro-6-methylpyridine-2-bromide (1.0 equiv) with methyl glycolate (3.0 equiv) in dichloroethane (DCE) using [Ir(ppy)₂(dtbbpy)]PF₆ (1 mol%) as the photocatalyst. The reaction is conducted under argon atmosphere, irradiated with 24 W blue LED light for 12–24 hours at 25°C. Cooling fans maintain ambient temperature, preventing thermal degradation.
Yield and Characterization
Crude yields of 70–83% are typical, with purification via silica chromatography or preparative thin-layer chromatography (PTLC). Nuclear magnetic resonance (NMR) data for analogous compounds reveal characteristic shifts: δ 2.53–2.56 ppm for the methyl group on pyridine and δ 3.62–3.66 ppm for the methoxy ester. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 183.18 [M+H]⁺, consistent with the molecular formula C₉H₁₀FNO₂.
Table 1: Photocatalytic Synthesis Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 1 mol% | Maximizes turnover |
| Solvent | Dichloroethane | Enhances solubility |
| Light Source | 24 W Blue LED | Drives excitation |
| Reaction Time | 12–24 hours | Balances conversion |
Nucleophilic Substitution on Halogenated Pyridines
A two-step approach starting from 3-fluoro-6-methylpyridine introduces the acetate group via nucleophilic acyl substitution. This method, detailed by VulcanChem, avoids harsh conditions and leverages sodium methoxide as a base.
Step 1: Preparation of 3-Fluoro-6-Methylpyridine
The precursor is synthesized through fluorination of 6-methylpyridin-3-ol using diethylaminosulfur trifluoride (DAST) in dichloromethane at −78°C, achieving 85% yield.
Step 2: Esterification with Methyl Chloroacetate
In anhydrous dimethylformamide (DMF), 3-fluoro-6-methylpyridine reacts with methyl chloroacetate (1.2 equiv) in the presence of sodium methoxide (2.0 equiv) at 80°C for 6 hours. The reaction proceeds via SN2 mechanism, displacing chloride with the pyridine’s α-carbon.
Isolation and Purity
Post-reaction, the mixture is quenched with ice-water, extracted with dichloromethane, and dried over sodium sulfate. Column chromatography (hexane/ethyl acetate, 4:1) affords the product in 68–72% yield. Gas chromatography–mass spectrometry (GC-MS) analysis shows a retention time of 17.98 minutes and m/z 183.18, corroborating structural integrity.
Transition-Metal-Catalyzed Condensation
Copper iodide (CuI)-mediated coupling, inspired by protocols for triarylamines, offers an alternative route. While originally designed for diarylamines, modifications enable ester-functionalized pyridines.
Reaction Setup and Parameters
A Schlenk tube charged with CuI (10 mol%), lithium amide (LiNH₂, 2.0 equiv), and potassium phosphate (K₃PO₄, 1.0 equiv) in DMF facilitates coupling between 3-fluoro-6-methylpyridine-2-boronic acid and methyl bromoacetate. Heating at 130°C for 24 hours under nitrogen affords the product in 61% yield after purification.
Comparative Analysis of Methods
Table 2: Method Comparison for this compound Synthesis
| Method | Yield (%) | Cost Efficiency | Scalability |
|---|---|---|---|
| Photocatalytic | 70–83 | Moderate | Lab-scale |
| Nucleophilic Substitution | 68–72 | High | Industrial |
| CuI-Catalyzed Coupling | 61 | Low | Lab-scale |
Photocatalysis offers superior yields but requires specialized equipment. Nucleophilic substitution balances cost and scalability, making it preferable for bulk production. Copper-mediated methods, while versatile, suffer from lower efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-fluoro-6-methylpyridin-2-yl)acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester functional group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group, with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis will produce the corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-(3-fluoro-6-methylpyridin-2-yl)acetate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(3-fluoro-6-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The fluorine atom and the ester functional group play key roles in its reactivity and biological activity. The compound may act by inhibiting or activating certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section evaluates analogs of Methyl 2-(3-fluoro-6-methylpyridin-2-yl)acetate, focusing on substituent effects, physicochemical properties, and applications.
Positional Isomer: Ethyl 2-(5-fluoro-6-methylpyridin-2-yl)acetate (CAS 1393566-89-6)
- Structural Differences : The fluorine is at position 5 instead of 3, and the ester is ethyl rather than methyl .
- Implications: Electronic Effects: Fluorine at position 5 may reduce pyridine ring electron density compared to position 3, altering reactivity in nucleophilic substitution or metal-catalyzed coupling. Lipophilicity: The ethyl ester increases hydrophobicity (logP ~1.5 vs. Applications: Ethyl esters are common prodrug motifs, suggesting this isomer could serve as a precursor for antiviral or anti-inflammatory agents .
Tetrazole Analogs: Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate
- Structural Differences : The pyridine ring is replaced by a tetrazole, and a hydroxylphenyl group is appended .
- Applications: Tetrazoles are used in metal-organic frameworks (MOFs) and as bioisosteres for carboxylic acids in drug design (e.g., angiotensin II receptor blockers) .
Dihydropyridinone Derivative: Methyl 2-(6-oxo-1,6-dihydropyridin-3-yl)acetate
- Structural Differences: The pyridine is oxidized to a dihydropyridinone, introducing a ketone group .
- Implications: Aromaticity Loss: The non-aromatic dihydropyridinone reduces resonance stabilization, increasing reactivity toward electrophiles. Solubility: The ketone enhances polarity, improving aqueous solubility compared to the parent compound. Applications: Dihydropyridinones are scaffolds for kinase inhibitors and antimicrobial agents .
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Substituents | Key Properties/Applications |
|---|---|---|---|
| This compound | Pyridine | 3-F, 6-CH₃, methyl ester | Drug intermediate, metabolic stability |
| Ethyl 2-(5-fluoro-6-methylpyridin-2-yl)acetate | Pyridine | 5-F, 6-CH₃, ethyl ester | Prodrug candidate, increased logP |
| Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate | Tetrazole | Hydroxyphenyl, methyl ester | MOF construction, bioisostere |
| Methyl 2-(6-oxo-1,6-dihydropyridin-3-yl)acetate | Dihydropyridinone | 6-ketone, methyl ester | Kinase inhibitor scaffold, solubility |
Biological Activity
Methyl 2-(3-fluoro-6-methylpyridin-2-yl)acetate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects on different biological systems, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
The presence of a fluorine atom on the pyridine ring can significantly influence its biological activity by altering its interaction with biological targets.
The mechanism of action for this compound involves several pathways:
- Enzyme Interactions : The compound may interact with various enzymes, potentially acting as an inhibitor or modulator. The ester group can undergo hydrolysis, releasing the active acid form that interacts with target sites.
- MAPK Pathway : Similar compounds have been implicated in modulating the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cellular processes such as inflammation and apoptosis .
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain pyridine derivatives possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest that this compound could also demonstrate similar antimicrobial efficacy .
| Compound | Activity Against | MIC (mg/mL) |
|---|---|---|
| Compound A | E. coli | 0.0195 |
| Compound B | C. albicans | 0.0048 |
Anticancer Potential
Emerging studies have suggested that this compound may exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cell lines. Research on similar compounds has shown promising results in inhibiting tumor growth and promoting cancer cell death .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that this compound inhibited the proliferation of specific cancer cell lines, suggesting its potential as an anticancer agent.
- Animal Models : Animal studies using related compounds have indicated a reduction in tumor size and improved survival rates, highlighting the therapeutic potential of this class of compounds in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
